1-Amino-6-cyclohex-3-enylmethyloxypurine
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Overview
Description
1-Amino-6-Cyclohex-3-Enylmethyloxypurine is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These are organic heterocyclic compounds containing an imidazo[4,5-c]pyridine ring system, which consists of an imidazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Amino-6-Cyclohex-3-Enylmethyloxypurine typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine ring system: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclohex-3-enylmethoxy group: This step involves the reaction of the imidazo[4,5-c]pyridine intermediate with a cyclohex-3-enylmethoxy reagent under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-6-Cyclohex-3-Enylmethyloxypurine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with appropriate electrophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-6-Cyclohex-3-Enylmethyloxypurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-6-Cyclohex-3-Enylmethyloxypurine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can lead to the inhibition of kinase activity, affecting cell cycle regulation and other cellular processes . The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
1-Amino-6-Cyclohex-3-Enylmethyloxypurine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:
2-Amino-6-Cyclohex-3-Enylmethyloxypurine: Similar in structure but with different substitution patterns.
4-Cyclohexylmethoxy-1H-imidazo[4,5-c]pyridin-6-amine: Another derivative with variations in the functional groups attached to the imidazo[4,5-c]pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
872556-74-6 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16) |
InChI Key |
VPUIDVRYMVIXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3 |
Origin of Product |
United States |
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